REACTION_CXSMILES
|
[OH-].[NH4+].C[Si](C)(C)[O:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15]>>[OH:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
(R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](OC1C(N(CC1)CC(=O)N)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(N(CC1)CC(=O)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[NH4+].C[Si](C)(C)[O:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15]>>[OH:5][CH:6]1[CH2:10][CH2:9][N:8]([CH2:11][C:12]([NH2:14])=[O:13])[C:7]1=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
(R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](OC1C(N(CC1)CC(=O)N)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(N(CC1)CC(=O)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |